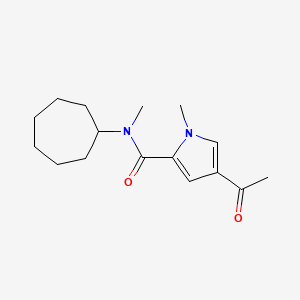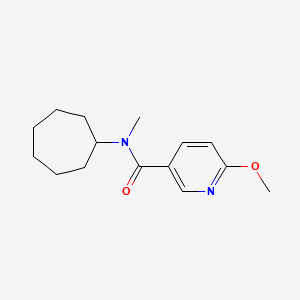
N-(1-phenylcyclobutyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylcyclobutyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by GABA aminotransferase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in various neurological disorders.
Mechanism of Action
N-(1-phenylcyclobutyl)cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-phenylcyclobutyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a range of physiological effects. These include reducing anxiety, promoting sleep, and reducing the risk of seizures. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on N-(1-phenylcyclobutyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, which has been the focus of several recent studies. In addition, there is growing interest in the use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide as a potential treatment for addiction, particularly in the context of opioid use disorders. Finally, there is ongoing research into the potential use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide in the treatment of epilepsy, anxiety, and other neurological disorders.
Synthesis Methods
The synthesis of N-(1-phenylcyclobutyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanecarboxylic acid. This acid is then converted into its acid chloride derivative, which is reacted with N-phenylethylamine to produce N-(1-phenylcyclobutyl)carboxamide. Finally, this compound is treated with sodium hydride and cyclobutyl bromide to yield N-(1-phenylcyclobutyl)cyclobutanecarboxamide.
Scientific Research Applications
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes intellectual disability and seizures.
properties
IUPAC Name |
N-(1-phenylcyclobutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(12-6-4-7-12)16-15(10-5-11-15)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXZDSJCWLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)






![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)



![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)
